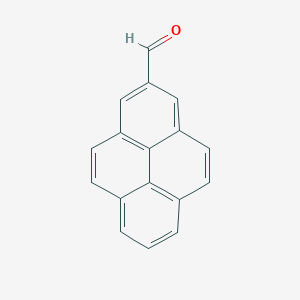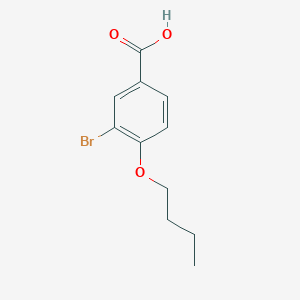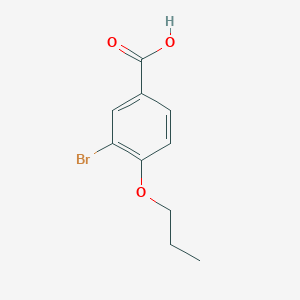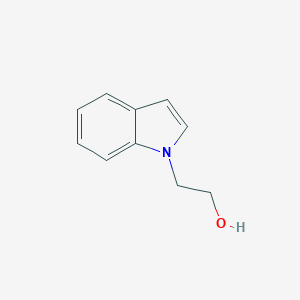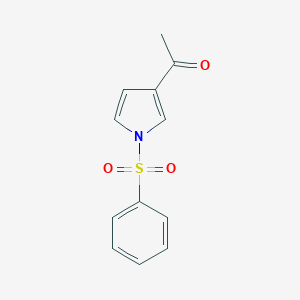
3-Acetyl-1-(phenylsulfonyl)pyrrole
Vue d'ensemble
Description
3-Acetyl-1-(phenylsulfonyl)pyrrole is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of an acetyl group at the 3-position and a phenylsulfonyl group at the 1-position of the pyrrole ring. This compound is known for its utility in various chemical reactions and its role in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(phenylsulfonyl)pyrrole typically involves the reaction of pyrrole with phenylsulfonyl chloride in the presence of a base, followed by acetylation. One common method includes the use of acetyl chloride or acetic anhydride as the acetylating agents . The reaction conditions often involve the use of a solvent such as dichloromethane or toluene and a base like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1-(phenylsulfonyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The phenylsulfonyl group can act as a directing group, facilitating electrophilic substitution reactions at the 3-position of the pyrrole ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and sulfonyl chlorides, with catalysts such as aluminum chloride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated pyrrole derivatives .
Applications De Recherche Scientifique
3-Acetyl-1-(phenylsulfonyl)pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-(phenylsulfonyl)pyrrole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylsulfonyl group can act as a directing group, influencing the reactivity of the pyrrole ring. The acetyl group can also participate in nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Phenylsulfonyl)pyrrole: Similar in structure but lacks the acetyl group, making it less reactive in certain types of reactions.
3-Acetylpyrrole: Lacks the phenylsulfonyl group, which reduces its utility in directed substitution reactions.
2-Acetyl-1-(phenylsulfonyl)pyrrole: A positional isomer with different reactivity due to the placement of the acetyl group.
Uniqueness
3-Acetyl-1-(phenylsulfonyl)pyrrole is unique due to the combination of the acetyl and phenylsulfonyl groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-10(14)11-7-8-13(9-11)17(15,16)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMLKRFQINMFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339383 | |
| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81453-98-7 | |
| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Acetyl-1-(phenylsulfonyl)pyrrole in the context of carbonic anhydrase research?
A1: While this compound itself did not exhibit carbonic anhydrase inhibition, its structural analogs, particularly pyrrole carboxamides, have shown promise as potential carbonic anhydrase inhibitors [, ]. This compound serves as a valuable starting point for synthesizing a variety of derivatives, including those with a sulfonamide moiety, which has been linked to enhanced carbonic anhydrase inhibition []. Researchers can modify this compound through reactions like the haloform reaction to obtain the corresponding carboxylic acid, which then serves as a precursor for synthesizing various amides with potential biological activity [].
Q2: How is this compound synthesized, and what are its potential applications in organic synthesis?
A2: this compound can be synthesized by reducing regioselectively produced 3-acetyl-1-(phenylsulfonyl)pyrroles to their corresponding alcohols and subsequently dehydrating them []. This compound is particularly interesting due to its ability to form stable vinylpyrroles, which can act as heterodienes in Diels-Alder reactions with electron-deficient dienophiles []. This characteristic makes this compound a valuable building block for synthesizing complex molecules like tetrahydroindole derivatives, which are important structural motifs in various natural products and pharmaceuticals [].
Q3: Can you elaborate on the importance of exploring various derivatives of this compound, particularly those incorporating a sulfonamide group?
A3: Research indicates that incorporating a sulfonamide moiety into pyrrole carboxamide derivatives can significantly enhance their ability to inhibit carbonic anhydrase []. For instance, a C-3 substituted sulfonamide derived from 1-(phenylsulfonyl)pyrrole demonstrated remarkable potency against carbonic anhydrase, representing the most effective inhibitor identified in the study []. This highlights the potential of modifying this compound to synthesize novel sulfonamide-containing compounds for therapeutic development, particularly for diseases where carbonic anhydrase modulation is a viable target.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
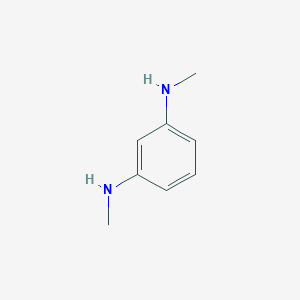
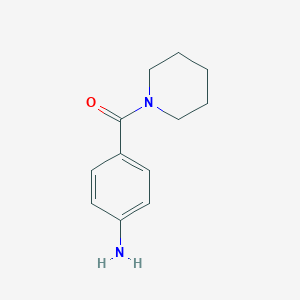
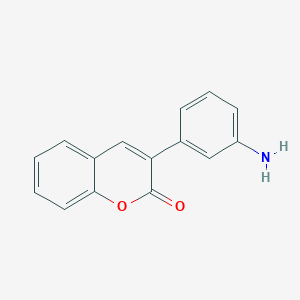
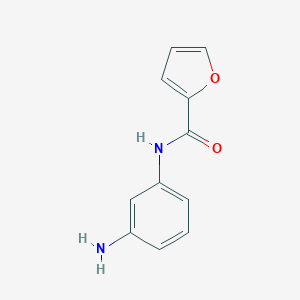
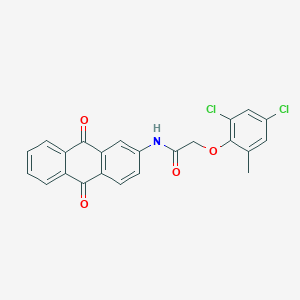

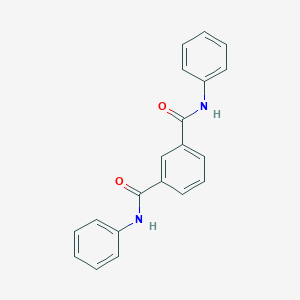
methanone](/img/structure/B185366.png)

